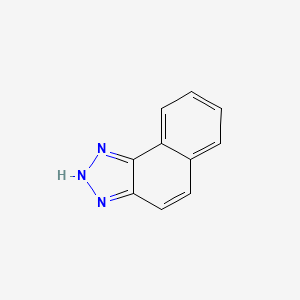

1H-Naphtho(1,2-d)triazole

Descripción

Historical Context and Significance in Fused Heterocyclic Chemistry

The study of triazoles dates back to the 19th century, with the first mention of the triazole ring system credited to Bladin in 1885. nih.govscispace.com Triazoles are five-membered heterocyclic rings containing three nitrogen atoms and two carbon atoms, with the molecular formula C₂H₃N₃. nih.gov The fusion of a benzene (B151609) ring to a 1,2,3-triazole results in benzotriazole (B28993), a well-studied compound with numerous applications. nih.gov The further annulation of another benzene ring gives rise to naphthotriazole. researchgate.net

The synthesis of fused heterocyclic systems like 1H-Naphtho(1,2-d)triazole is a significant area of research in organic chemistry. acs.org These structures are often synthesized through annulation strategies, which involve the formation of a new ring onto an existing one. acs.org The development of efficient synthetic routes, such as metal-free domino [3+2] cycloadditions, has made these complex molecules more accessible for study. rsc.org The significance of these compounds lies in their utility as precursors for larger polycyclic aromatic hydrocarbons and their potential as functional materials. acs.org For instance, the electronic properties of these systems can be tuned by extending the π-conjugated framework, which is a key feature in the design of novel organic electronic materials. acs.org

Structural Diversity and Research Trajectories of Naphthotriazole Systems

Naphthotriazole systems exhibit considerable structural diversity, which arises from the various possible substitution patterns on the naphthalene (B1677914) and triazole rings. acs.org This diversity allows for the fine-tuning of the molecule's physical and chemical properties. Researchers have explored this diversity to develop a range of derivatives with specific functionalities.

One major research trajectory involves the synthesis of naphtho[2,3-d] acs.orgresearchgate.netrroij.comtriazole-4,9-diones . These compounds, which can be viewed as analogs of cationic anthraquinones, have been synthesized through methods like one-pot three-component [2+3] cycloaddition reactions. researchgate.netresearchgate.net These synthetic protocols are often designed to be environmentally friendly, for example, by using water as a solvent. researchgate.net The resulting dione (B5365651) derivatives have shown interesting chemical and biological properties, prompting further investigation into their potential applications. researchgate.netresearchgate.net

Another area of active research is the synthesis of substituted 1H-naphtho[1,2-d]triazoles . For example, 4,5-dihydro-3-phenyl-3H-naphtho[1,2-d]triazole has been synthesized as part of broader studies on fused bicyclic triazoles. acs.org The exploration of different substituents on the triazole ring, such as alkyl or aryl groups, allows for the creation of libraries of compounds with varied properties. researchgate.netmdpi.com

Furthermore, the fusion of the naphthotriazole core with other heterocyclic systems has been investigated. This approach aims to create hybrid molecules that may exhibit synergistic or novel properties. rroij.comdergipark.org.tr The development of new synthetic methodologies, including photochemical reactions, has expanded the accessible chemical space for these complex heterocyclic structures. mdpi.comnih.gov Computational studies, such as molecular docking, are often employed to understand the interactions of these molecules with biological targets and to guide the design of new derivatives. mdpi.com

The inherent properties of the triazole ring system, such as its ability to act as a bioisostere, pharmacophore, or linker, make it a valuable component in drug discovery. tandfonline.com This has fueled research into naphthotriazole derivatives as potential therapeutic agents. mdpi.com The investigation into the molecular electronic and adsorption properties of naphthotriazole has also been a subject of study, particularly in the context of its use as a corrosion inhibitor. researchgate.net

Structure

3D Structure

Propiedades

Número CAS |

233-59-0 |

|---|---|

Fórmula molecular |

C10H7N3 |

Peso molecular |

169.18 g/mol |

Nombre IUPAC |

2H-benzo[e]benzotriazole |

InChI |

InChI=1S/C10H7N3/c1-2-4-8-7(3-1)5-6-9-10(8)12-13-11-9/h1-6H,(H,11,12,13) |

Clave InChI |

YTZPUTADNGREHA-UHFFFAOYSA-N |

SMILES canónico |

C1=CC=C2C(=C1)C=CC3=NNN=C32 |

Origen del producto |

United States |

Synthetic Methodologies for 1h Naphtho 1,2 D Triazole and Its Derivatives

Classical Synthesis Routes

Traditional methods for the synthesis of the naphthotriazole core often rely on foundational reactions of organic chemistry, providing robust and well-established pathways to these compounds.

Diazotization and Reductive Cyclization Approaches

A primary and long-standing method for the synthesis of 1H-naphtho(1,2-d)triazole involves the diazotization of 1,2-diaminonaphthalene (B43638). In this process, one of the adjacent amino groups is converted into a diazonium salt using reagents like sodium nitrite (B80452) in an acidic medium. stackexchange.com The resulting diazonium species is highly reactive and poised for intramolecular cyclization. The neighboring amino group acts as an internal nucleophile, attacking the terminal nitrogen of the diazonium group to form the triazole ring. stackexchange.com This intramolecular cyclization is a key step in forming the stable, fused aromatic system of benzotriazole (B28993) from 1,2-diaminobenzene, a reaction that serves as a model for the synthesis of its naphthalene (B1677914) analog. stackexchange.com

The synthesis of the requisite 1,2-diaminonaphthalene can be achieved through methods such as the reduction of 1,2-dinitronaphthalene (B1583831) or the ammonolysis of naphthalene derivatives. smolecule.com The diazotization-cyclization sequence is a fundamental transformation that underscores the utility of diazonium chemistry in heterocyclic synthesis. researchgate.net

Fusion of Aromatic and Triazole Ring Systems

The construction of naphthotriazoles can also be viewed as the fusion of a naphthalene ring with a pre-formed or in situ generated triazole ring. This can involve the reaction of a naphthalene-based precursor containing reactive functionalities that facilitate the annulation of the triazole ring. For instance, methods have been developed to extend the aromaticity of a system by fusing a benzene (B151609) ring and two triazole rings through a two-step process involving a copper-catalyzed azide-haloalkyne cycloaddition followed by an intramolecular homocoupling fusion. ru.nl While not directly starting from a simple naphthalene, this principle of fusing rings is a key concept.

Another approach involves the oxidative intramolecular cyclization of heterocyclic hydrazones, which has been used to synthesize fused 1,2,4-triazoles. raco.cat This strategy could potentially be adapted to naphthalene-based hydrazones to yield naphtho-fused triazoles.

"Click Chemistry" and [2+3] Cycloaddition Reactions

The advent of "click chemistry" has revolutionized the synthesis of 1,2,3-triazoles, and these powerful reactions have been successfully applied to the construction of naphthotriazole derivatives. researchgate.net These methods are characterized by their high efficiency, mild reaction conditions, and broad substrate scope. researchgate.net

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of click chemistry and a prominent method for synthesizing 1,4-disubstituted 1,2,3-triazoles. organic-chemistry.orgnih.govrsc.org This reaction involves the [2+3] cycloaddition of an azide (B81097) and a terminal alkyne, catalyzed by a copper(I) species. nih.gov The catalyst can be generated in situ from copper(II) salts with a reducing agent like sodium ascorbate. beilstein-journals.org This methodology has been extensively used to synthesize various 1,2,3-triazole-containing hybrids, including those with a naphthoquinone scaffold. rasayanjournal.co.in

For instance, a series of 1H-naphtho[2,3-d]imidazole-4,9-dione-based 1,2,3-triazole hybrids were synthesized via the CuAAC reaction of 1-(prop-2-yn-1-yl)-1H-naphtho[2,3-d]imidazole-4,9-dione with various aromatic azides. researchgate.netrasayanjournal.co.in The CuAAC reaction is known for its high regioselectivity, exclusively yielding the 1,4-disubstituted regioisomer, in contrast to the thermal Huisgen cycloaddition which often produces a mixture of regioisomers. organic-chemistry.orgnih.gov

Table 1: Examples of CuAAC in the Synthesis of Naphthotriazole Derivatives

| Alkyne Precursor | Azide Precursor | Catalyst System | Product | Reference |

|---|---|---|---|---|

| 1-(prop-2-yn-1-yl)-1H-naphtho[2,3-d]imidazole-4,9-dione | Phenyl azide | CuI | 1-((1-phenyl-1H-1,2,3-triazol-4-yl)methyl)-1H-naphtho[2,3-d]imidazole-4,9-dione | rasayanjournal.co.in |

| 1-(prop-2-yn-1-yl)-1H-naphtho[2,3-d]imidazole-4,9-dione | 4-Methoxyphenyl azide | CuI | 1-((1-(4-methoxyphenyl)-1H-1,2,3-triazol-4-yl)methyl)-1H-naphtho[2,3-d]imidazole-4,9-dione | rasayanjournal.co.in |

One-Pot Multicomponent Cycloaddition Strategies for Naphthotriazoles

One-pot multicomponent reactions (MCRs) offer significant advantages in terms of efficiency and sustainability by combining multiple reaction steps in a single vessel without isolating intermediates. mdpi.com A one-pot, three-component [2+3] cycloaddition has been developed for the synthesis of 1-alkyl-1H-naphtho[2,3-d] Current time information in Bangalore, IN.acs.orgacs.orgtriazole-4,9-diones and their 2-alkyl isomers. acs.orgacs.org This reaction proceeds by combining naphthoquinone, an alkyl halide, and sodium azide. acs.org The reaction conditions can be tuned to selectively favor the formation of either the 1-substituted or 2-substituted product. acs.org This approach is concise and suitable for the large-scale synthesis of these compounds. acs.orgacs.org

MCRs are highly valued in organic and pharmaceutical chemistry for their ability to reduce the number of isolation and purification steps, making them more economical and environmentally friendly. mdpi.com

Table 2: One-Pot Synthesis of 1-Alkyl-1H-naphtho[2,3-d] Current time information in Bangalore, IN.acs.orgacs.orgtriazole-4,9-diones

| Alkyl Halide | Isolated Yield (%) of 1-isomer | Isolated Yield (%) of 2-isomer | Reference |

|---|---|---|---|

| Benzyl bromide | 96% | - | acs.org |

| Butyl bromide | 50% | 25% | acs.org |

| Pentyl bromide | 41% | 12% | acs.org |

| Octyl bromide | 52% | 10% | acs.org |

| Dodecyl bromide | 64% | 4% | acs.org |

| Hexadecyl bromide | 68% | 4% | acs.org |

Organocatalytic Cycloaddition Approaches to Naphthotriazole Derivatives

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has emerged as a powerful tool in synthetic chemistry. nih.gov Organocatalytic [3+2] cycloaddition reactions of azides with active methylene (B1212753) compounds provide a metal-free alternative for the synthesis of 1,2,3-triazoles. researchgate.net

A DBU-catalyzed metal-free synthesis of fused 1,2,3-triazoles has been reported, involving the [3+2] cycloaddition of aryl azides with activated cyclic C-H acids like 2-hydroxynaphthalene-1,4-dione. researchgate.net This domino reaction proceeds under mild conditions with high atom economy. researchgate.net The use of an organocatalyst avoids the potential for metal contamination in the final products. researchgate.net Organocatalytic methods are increasingly being explored for the enantioselective synthesis of complex molecules, including those with cyclobutane (B1203170) rings formed via [2+2] cycloadditions. d-nb.inforsc.org While not directly applied to naphthotriazole synthesis in the provided context, the principles of organocatalytic cycloadditions represent a promising future direction for creating chiral naphthotriazole derivatives. rsc.org

Advanced and Selective Synthetic Protocols

Modern organic synthesis has moved towards methodologies that are not only efficient but also highly selective. In the context of this compound and its derivatives, advanced protocols such as electrochemical synthesis and regioselective functionalization are at the forefront of chemical innovation. These techniques provide pathways to novel structures that were previously challenging to access.

Electrochemical Synthesis of Naphthotriazole Scaffolds

Electrochemical synthesis has emerged as a powerful and green tool in organic chemistry, often allowing for transformations under mild conditions without the need for chemical oxidants or reductants. rsc.orgnih.gov The application of electrochemistry to the synthesis of triazole-fused heterocycles, including naphthotriazole scaffolds, leverages reagent-free dehydrogenative C-N cross-coupling reactions. rsc.org

One prominent electrochemical approach involves the C-H amination for the synthesis of N2-substituted 1,2,3-triazoles. researchgate.netkisti.re.kr This method utilizes an electrochemical process to generate a triazole radical cation, which then reacts with various substrates. researchgate.net Control experiments and Density Functional Theory (DFT) calculations suggest that the electrochemical synthesis proceeds via a N-tosyl 1,2,3-triazole radical cation, which is promoted by the single-electron transfer of the lone pair electrons of the aromatic N-heterocycle. researchgate.net This process has been shown to be highly regioselective for the N2-position. researchgate.net

While direct electrochemical synthesis of the parent this compound is a specific area of ongoing research, the principles established for other triazoles are applicable. For instance, an electrochemical dehydrogenative [3+2] annulation reaction has been successfully used to synthesize 1,2,4-triazoles from readily available amines and hydrazones. sioc-journal.cn This transition-metal- and external-oxidant-free method provides a versatile route to functionalized triazoles. sioc-journal.cn The general strategy involves the anodic oxidation of starting materials to generate reactive intermediates that undergo cyclization.

A general scheme for the electrochemical synthesis of a triazole-fused heterocycle involves the reaction of a hydrazine (B178648) derivative with an aldehyde. This can be adapted for naphthotriazoles starting from a suitable naphthalene-derived aldehyde and a hydrazine. The reaction proceeds under mild electrolytic conditions and is noted for its atom and step economy. rsc.org

Table 1: Key Features of Electrochemical Synthesis for Triazole Scaffolds

| Feature | Description | Reference |

|---|---|---|

| Reaction Type | Intramolecular Dehydrogenative C–N Cross-Coupling | rsc.org |

| Conditions | Mild, Electrolytic | rsc.org |

| Advantages | Reagent-free, Metal-free, Oxidant-free | rsc.orgsioc-journal.cn |

| Mechanism | Can involve triazole radical cation intermediates | researchgate.net |

| Selectivity | High N2-regioselectivity observed in certain systems | researchgate.net |

| Scalability | Can be performed on a gram scale | rsc.org |

Regioselective Functionalization Strategies

Regioselective functionalization is crucial for elaborating the core naphthotriazole structure to access specific isomers with desired properties. Significant progress has been made in developing catalytic systems that can direct substituents to a particular position on the triazole or naphthalene rings.

A highly effective method for the regioselective synthesis of N-2-aryl-naphthotriazoles involves a copper-catalyzed intermolecular cyclization. researchgate.net This protocol uses readily available naphthalen-2-amines and aryldiazonium tetrafluoroborates as starting materials. researchgate.net With dioxygen from the air serving as the terminal oxidant, the reaction proceeds in good to excellent yields, even on a gram scale. researchgate.net This method is notable for preventing the undesired dehydrogenative coupling of aryl amines under the oxidative conditions. researchgate.net

The proposed mechanism for this copper-catalyzed reaction highlights its efficiency and selectivity. This approach provides a direct and economical route to a variety of N-2-aryl-naphthotriazole derivatives.

Table 2: Copper-Catalyzed Regioselective Synthesis of N-2-Aryl-Naphthotriazoles

| Naphthalen-2-amine Derivative | Aryldiazonium Tetrafluoroborate Derivative | Yield (%) | Reference |

|---|---|---|---|

| Naphthalen-2-amine | 4-Methylbenzenediazonium tetrafluoroborate | 95 | researchgate.net |

| Naphthalen-2-amine | 4-Methoxybenzenediazonium tetrafluoroborate | 93 | researchgate.net |

| Naphthalen-2-amine | 4-Chlorobenzenediazonium tetrafluoroborate | 89 | researchgate.net |

| Naphthalen-2-amine | 4-Bromobenzenediazonium tetrafluoroborate | 85 | researchgate.net |

| Naphthalen-2-amine | 4-Fluorobenzenediazonium tetrafluoroborate | 82 | researchgate.net |

| 6-Methoxynaphthalen-2-amine | Benzenediazonium tetrafluoroborate | 96 | researchgate.net |

| 6-Bromonaphthalen-2-amine | Benzenediazonium tetrafluoroborate | 87 | researchgate.net |

Yields are for isolated products after chromatography.

Another important strategy involves the direct C–H bond functionalization of the triazole ring. rsc.org While many C-H activation methods require transition metals, metal-free approaches using reagents like diaryliodonium salts are also being developed for the arylation of heteroarenes. nih.gov For the naphthotriazole system, these strategies can be employed to introduce aryl groups at specific C-H bonds, although regioselectivity can be a challenge depending on the directing groups and reaction conditions. The development of regioselective C-H functionalization for fused heterocyclic systems like pyrazolo[1,5-a]pyrimidines offers a blueprint for how such selectivity could be achieved for naphthotriazoles. semanticscholar.org

Furthermore, one-pot, multi-component reactions provide a concise route to substituted naphthotriazoles. For example, a three-component [2+3] cycloaddition has been developed for the synthesis of 1-alkyl and 2-alkyl 2H-naphtho[2,3-d] researchgate.netkisti.re.krresearchgate.nettriazole-4,9-diones. acs.org The regioselectivity between the N-1 and N-2 alkylated products is controlled by leveraging the difference in basicity, allowing for the isolation of each isomer in good purity. acs.org

Chemical Reactivity and Mechanistic Investigations of Naphthotriazole Compounds

Fundamental Reaction Pathways of the Naphthotriazole Core

The naphthotriazole core engages in several fundamental reaction pathways, primarily centered on the synthesis of the ring system itself and subsequent modifications.

One of the most common methods for constructing the naphthotriazole skeleton is through [3+2] cycloaddition reactions. For instance, the synthesis of 1H-naphtho[2,3-d] acs.orgacs.orgresearchgate.nettriazole-4,9-diones can be achieved via a one-pot, three-component reaction involving naphthoquinone and an azide (B81097) without a copper(I) catalyst under thermodynamic control. acs.orgacs.org This approach highlights the utility of 1,3-dipolar cycloadditions in building the triazole moiety onto a naphthalene (B1677914) framework. acs.org Similarly, aryne "click chemistry" provides another route, where in-situ generated benzynes or naphthalynes undergo cycloaddition with azides to form benzotriazoles and naphthotriazoles. researchgate.net

Another key pathway involves the diazotization of an aminonaphthalene derivative, followed by azo coupling and subsequent oxidative cyclization. The triazole ring in 2-substituted 2H-naphtho[1,2-d] acs.orgacs.orgresearchgate.nettriazoles can be formed by diazotizing an aniline (B41778) derivative, coupling the resulting diazonium salt with an aminonaphthalene, and then oxidizing the intermediate with copper acetate. uminho.pt

Modifications of the pre-formed naphthotriazole system are also prevalent. N-alkylation and N-arylation are common reactions, allowing for the introduction of various substituents on the triazole nitrogen atoms. thieme-connect.de For derivatives containing a quinone system, such as 1H-naphtho[2,3-d] acs.orgacs.orgresearchgate.nettriazole-4,9-dione, the carbonyl groups can be modified. For example, reaction with hydroxylamine (B1172632) can lead to the formation of oxime derivatives. nih.gov

The following table summarizes key synthetic pathways leading to naphthotriazole derivatives, showcasing the versatility of the core structure.

| Reaction Type | Reactants | Product | Key Features |

| [3+2] Cycloaddition | Naphthoquinone, Sodium Azide, Alkyl Halide | 1-Alkyl-1H-naphtho[2,3-d] acs.orgacs.orgresearchgate.nettriazole-4,9-dione | One-pot, three-component reaction; no Cu(I) catalyst needed. acs.org |

| Azo Coupling & Oxidation | Aniline derivative, Aminonaphthalene derivative | 2-Aryl-2H-naphtho[1,2-d] acs.orgacs.orgresearchgate.nettriazole | Diazotization followed by oxidative cyclization with copper acetate. uminho.pt |

| Wittig Reaction & Photocyclization | Triazole aldehyde, Phosphonium salt | Naphtho-triazoles | Synthesis of triazolo-stilbenes followed by photochemical electrocyclization. mdpi.commdpi.com |

| Aryne Cycloaddition | o-(trimethylsilylaryl) triflate, Azide | 1-Substituted-1H-benzo[d] acs.orgacs.orgresearchgate.nettriazoles | Microwave-assisted reaction involving in-situ generation of benzyne. researchgate.net |

Elucidation of Reaction Mechanisms

Understanding the mechanisms of naphthotriazole reactions is crucial for controlling reaction outcomes and designing new synthetic routes. This involves studying the energetic profiles of reactions, including transition states, and identifying the transient species that form along the reaction pathway.

Transition state analysis, often performed using computational quantum chemistry methods, provides profound insights into the feasibility and selectivity of a reaction. e3s-conferences.org A transition state represents the highest energy point along a reaction coordinate, and its structure reveals the key bond-forming and bond-breaking events. openstax.org

In the context of cycloaddition reactions to form the triazole ring, the transition state geometry determines the regioselectivity of the product (e.g., the formation of 1,4- vs. 1,5-disubstituted triazoles). For the formation of naphthotriazoles via electrophilic addition to the naphthalene system, computational studies can model the transition states for attack at different positions, explaining the observed product distribution. pku.edu.cn For example, in the electrophilic aminoalkenylation of related heteroaromatics like indoles, post-transition state bifurcation (PTSB) has been identified, where a single transition state leads to multiple intermediates, a phenomenon that could be relevant in naphthotriazole synthesis. pku.edu.cn The analysis of frontier molecular orbitals (HOMO-LUMO interactions) within the transition state structure can further clarify why certain reaction pathways are favored. pku.edu.cn

A reaction intermediate is a short-lived, high-energy species that is formed in one step of a multi-step reaction and consumed in a subsequent step. wikipedia.org Their identification, often through trapping experiments or spectroscopic analysis, is fundamental to confirming a proposed reaction mechanism. nih.gov

In the formation of naphthotriazoles from aminonaphthalenes, key intermediates include diazonium salts, which are formed during diazotization and act as electrophiles in subsequent azo coupling reactions. uminho.pt The Bucherer reaction, a related transformation converting naphthols to naphthylamines, proceeds through a series of intermediates including a tetralone sulfonic acid adduct. wikipedia.org

Transition State Analysis in Naphthotriazole Formation

Electrophilic and Nucleophilic Reactivity of the Naphthotriazole System

The electronic character of the 1H-Naphtho(1,2-d)triazole system is complex, with the naphthalene portion being generally electron-rich and the triazole portion being electron-deficient. This duality governs its reactivity towards electrophiles and nucleophiles. unacademy.comtutoring-blog.co.uk

Electrophilic Reactivity: Electrophilic aromatic substitution typically occurs on the electron-rich naphthalene ring system. unacademy.com The directing effects of the fused triazole ring influence the position of substitution. The triazole ring generally acts as a deactivating group due to its electron-withdrawing nature, making electrophilic substitution less favorable than on naphthalene itself. However, substitution, when it occurs, is directed to specific positions on the carbocyclic rings.

Nucleophilic Reactivity: The triazole ring is susceptible to nucleophilic attack, particularly when activated. For example, 2-phenyltriazole 1-oxides are activated at the C-5 position towards both electrophilic and nucleophilic attack. rsc.org Halogenated naphthotriazoles can undergo nucleophilic substitution where the halogen is replaced by various nucleophiles. rsc.org The presence of electron-withdrawing groups on the naphthalene ring enhances the susceptibility of the system to nucleophilic aromatic substitution. unacademy.com Furthermore, the nitrogen atoms of the triazole ring possess lone pairs of electrons, allowing them to act as nucleophiles, as seen in N-alkylation and N-arylation reactions. thieme-connect.de Computational docking studies on naphthotriazole derivatives have also highlighted the importance of π-π stacking interactions with aromatic residues in biological targets, which is a manifestation of the compound's electronic nature. mdpi.com

Ring Transformations and Cycloreversion Reactions

Under specific conditions, the naphthotriazole ring system can undergo transformations where the heterocyclic ring is altered or cleaved. These reactions are powerful tools for creating novel molecular architectures.

Ring Transformations: Ring-to-ring transformations can be used to convert the triazole moiety into a different heterocyclic system. A classic example in related chemistry is the Graebe-Ullmann synthesis, which can convert benzotriazoles into carbazoles. A similar transformation can be envisioned for naphthotriazoles, potentially leading to larger, fused polycyclic aromatic systems. acs.org

Cycloreversion Reactions: Cycloreversion is the reverse of a cycloaddition reaction, where a cyclic molecule fragments into two or more smaller molecules, often initiated by heat or light. numberanalytics.com Naphthotriazoles, formed via [3+2] cycloaddition, can potentially undergo retro-cycloaddition under thermal or photochemical conditions, extruding a molecule of dinitrogen (N₂). This type of reaction is a known pathway for generating highly reactive aryne intermediates from benzotriazoles and could be applicable to naphthotriazoles to generate naphthalynes. researchgate.net The stability of the naphthotriazole ring generally makes such cycloreversion reactions require significant energy input. nii.ac.jp

Derivatization and Structural Modification Strategies for Naphthotriazole Systems

Functionalization of the Triazole Nitrogen Atoms

The triazole ring of the naphthotriazole system contains three nitrogen atoms, but functionalization typically occurs at the N1 and N2 positions, leading to two primary regioisomers: 1-substituted and 2-substituted naphthotriazoles. The regioselectivity of these reactions is a critical aspect of the synthetic strategy.

One-pot, three-component [2+3] cycloaddition reactions have been developed for the synthesis of 1-alkyl and 2-alkyl 2H-naphtho[2,3-d] nih.govrasayanjournal.co.inresearchgate.nettriazole-4,9-diones. nih.gov These methods offer a concise route to N-substituted derivatives. By taking advantage of the differences in basicity between the isomeric products, they can often be separated and obtained in good purity. nih.gov For instance, a one-pot synthesis involving naphthoquinone, sodium azide (B81097), and alkyl halides can yield both 1-alkyl-1H- and 2-alkyl-2H-naphtho[2,3-d]triazole-4,9-diones. researchgate.net

The alkylation of NH-1,2,3-triazoles can be directed to achieve high regioselectivity. For example, the presence of a bromo-substituent at the C4 position of the triazole ring can direct alkylation specifically to the N2 position when using alkyl halides in the presence of potassium carbonate (K₂CO₃) in dimethylformamide (DMF). organic-chemistry.org This bromo-directing group can later be removed or used for further functionalization, providing an efficient route to poly-substituted triazoles. organic-chemistry.org Studies on other heterocyclic systems, such as 1,2,4-triazoles, have shown that N2 alkylated isomers are often preferentially formed due to steric effects. nih.gov The choice of base and solvent can also significantly influence the N1/N2 ratio in alkylation reactions. d-nb.info

N-arylation of the triazole moiety is another key functionalization strategy, often achieved through copper-catalyzed cross-coupling reactions. scispace.comresearchgate.net Ligand-free conditions using copper oxide (CuO) nanoparticles have been reported for the N-arylation of 1,2,4-triazoles at room temperature, a method that could be applicable to naphthotriazole systems. scispace.comresearchgate.net

Table 4.1: Regioselective Functionalization of Triazole Nitrogens

| Reaction Type | Reagents and Conditions | Primary Product(s) | Key Findings | Reference |

|---|---|---|---|---|

| One-Pot Alkylation | Naphthoquinone, NaN₃, Alkyl Halide | 1-alkyl-1H- and 2-alkyl-2H-naphtho[2,3-d]triazole-4,9-diones | Provides access to both N1 and N2 isomers; separation is possible based on basicity. | nih.gov |

| Bromo-Directed Alkylation | 4-bromo-NH-1,2,3-triazole, Alkyl Halide, K₂CO₃, DMF | 2-substituted 4-bromo-1,2,3-triazoles | The bromo group at C4 directs alkylation to the N2 position with high regioselectivity. | organic-chemistry.org |

| N-Arylation | Azole, Aryl Halide, CuO nanoparticles, K₂CO₃, DMF | N-Aryl azoles | Efficient, ligand-free method for C-N bond formation at room temperature. | scispace.com |

Substituent Effects on the Naphthalene (B1677914) Moiety

Introducing substituents onto the naphthalene rings of the naphthotriazole system is a powerful strategy for modulating its electronic properties, solubility, and biological activity. The nature of these substituents—whether electron-donating groups (EDGs) or electron-withdrawing groups (EWGs)—plays a crucial role. studypug.comucalgary.ca

Electron-withdrawing groups, such as nitro (NO₂) or halogen atoms, can significantly impact the molecule's properties. For example, the introduction of a nitro group can activate the aromatic ring towards nucleophilic substitution reactions. clockss.org In materials science, attaching strong electron-withdrawing groups like trifluoromethyl (CF₃) to a triazole-based system can deepen the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels, which is advantageous for applications in electronics like blue emitters for OLEDs. nih.gov The presence of π-extended electron-withdrawing acceptors, including naphthotriazole (NTA) itself, can enhance optoelectronic properties and facilitate intramolecular charge transfer. researchgate.netresearchgate.net

Conversely, electron-donating groups can increase the electron density of the π-system. Halogenation of the naphthotriazole core is a common modification. Facile methods for preparing polycyclic halogen-substituted 1,2,3-triazoles have been developed, often using intramolecular Huisgen cycloaddition. rsc.org These halogenated derivatives serve as versatile intermediates for further modifications via cross-coupling reactions.

Design and Synthesis of Naphthotriazole-Containing Hybrid Molecules

The naphthotriazole scaffold is frequently incorporated into larger molecular structures to create hybrid molecules with enhanced or novel functionalities. This is a prevalent strategy in drug discovery and materials science.

A key strategy in medicinal chemistry involves linking the naphthotriazole unit to other known pharmacophores to create hybrid molecules with potentially synergistic or improved biological activity. nih.gov The 1,2,3-triazole ring is an ideal linker for this purpose, often formed via the highly efficient and regioselective copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". nih.govlumiprobe.com

Numerous studies have reported the synthesis of naphthotriazole hybrids with potent anticancer activity. For example, hybrids of 1H-naphtho[2,3-d]imidazole-4,9-dione and 1,2,3-triazole have been synthesized and shown to exhibit promising anticancer effects against various cell lines. rasayanjournal.co.inresearchgate.net Similarly, new hybrid molecules containing both naphthoquinone and 1,2,3-triazole moieties have been developed as potential agents for treating breast cancer. nih.govmdpi.com

Conjugation with carbohydrates is another area of interest. The synthesis of D-glucose-conjugated 1H-1,2,3-triazoles linked to other heterocyclic systems, such as 4H-pyrano[2,3-d]pyrimidine, has been achieved via click chemistry, yielding compounds with potential antimicrobial activity. nih.govrsc.orgrsc.org

Table 4.3.1: Examples of Naphthotriazole-Pharmacophore Hybrids

| Hybrid Type | Pharmacophore | Synthetic Strategy | Targeted Biological Activity | Reference |

|---|---|---|---|---|

| Naphthoimidazole-dione-triazole | Naphtho[2,3-d]imidazole-4,9-dione | CuAAC | Anticancer | rasayanjournal.co.in |

| Naphthoquinone-triazole | Naphthoquinone | CuAAC | Anticancer (Breast Cancer) | nih.gov |

| Triazole-pyranopyrimidine-glucose | D-glucose | CuAAC | Antibacterial, Antifungal | rsc.org |

Creating fused and extended ring systems based on the naphthotriazole core leads to novel polycyclic aromatic architectures with unique photophysical properties. These strategies are particularly relevant for developing new fluorescent dyes and materials for optoelectronics.

One approach involves the synthesis of triazoloquinolines. nih.govuniss.it These fused heterocyclic systems can be prepared from substituted naphthotriazole precursors. Another method involves the thermal decomposition of specific precursors, such as a benzotriazol-1-ylacridine, which can lead to cyclization to form polycyclic acridines. researchgate.net Intramolecular Huisgen cycloaddition is also a powerful tool for creating fused tricyclic 1,2,3-triazole derivatives. rsc.org

Conjugation with Biologically Relevant Pharmacophores

Structure-Directed Synthesis for Modulating Electronic and Steric Properties

The rational design of synthetic routes allows for precise control over the final structure of naphthotriazole derivatives, thereby modulating their electronic and steric properties. The choice of catalysts, reagents, and reaction conditions is paramount in achieving the desired outcome, particularly in terms of regioselectivity.

For example, in the synthesis of multisubstituted 1,2,3-triazoles, using a cesium carbonate (Cs₂CO₃) base in DMSO has been shown to be a unique system that facilitates highly regioselective formation of the desired products under mild conditions. acs.org This contrasts with other bases like potassium carbonate (K₂CO₃), which may lead to mixtures of isomers. acs.org

Palladium-catalyzed direct C-H arylation is another sophisticated technique used to functionalize the triazole ring, allowing for the regioselective introduction of aryl substituents at the C5 position. nih.gov Steric hindrance from adjacent substituents can also be exploited to influence the regioselectivity of reactions like N-alkylation, a phenomenon observed in various nitrogen-containing heterocycles. d-nb.info By carefully selecting substituents, chemists can direct the course of a reaction to favor a specific isomer, thus tailoring the steric and electronic profile of the final molecule for a specific application, such as fluorescent probes or biologically active agents. uminho.pt

Computational and Theoretical Studies of 1h Naphtho 1,2 D Triazole Systems

Quantum Chemical Investigations

Quantum chemical investigations, primarily utilizing Density Functional Theory (DFT), offer a powerful lens through which to examine the fundamental characteristics of the 1H-Naphtho(1,2-d)triazole system. These methods allow for a detailed analysis of the molecule's electronic landscape and the prediction of its response to electromagnetic radiation.

Electronic Structure and Aromaticity Analysis

The electronic structure of this compound, a fusion of a naphthalene (B1677914) system and a 1,2,3-triazole ring, is key to its chemical behavior. DFT calculations are commonly employed to determine the energies and distributions of its frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter, influencing the molecule's reactivity and electronic transition properties. For the parent 1H-1,2,3-triazole, the 2H-tautomer is calculated to be more stable than the 1H-tautomer by approximately 20.52 kJ mol⁻¹ at the B3PW91/6-311++G** level of theory. scielo.br

Aromaticity is a cornerstone concept for understanding the stability and reactivity of this system. It is not uniform across the fused rings. Computational methods provide quantitative measures of aromaticity for each ring within the molecule. Key indices include the Nucleus-Independent Chemical Shift (NICS) and the Harmonic Oscillator Model of Aromaticity (HOMA).

NICS: This method calculates the magnetic shielding at the center of a ring. Negative NICS values typically indicate aromaticity, while positive values suggest anti-aromaticity. For the related benzotriazole (B28993), NICS calculations help to quantify the aromatic character of both the benzene (B151609) and triazole rings. worldbiologica.comgoogle.nl

HOMA: This index evaluates aromaticity based on the geometric parameter of bond length equalization. A HOMA value approaching 1 signifies a high degree of aromaticity, whereas values close to 0 indicate a non-aromatic system. nih.govresearchgate.net

Studies on benzotriazole, a simpler analog, reveal that the fusion of the triazole ring to a benzene ring alters the electron distribution and aromatic character of both moieties. worldbiologica.comresearchgate.net Similar effects are expected in the more extended π-system of this compound, where the naphthalene core's aromaticity is perturbed by the fused triazole ring.

| Computational Method | Parameter | Ring A (Benzene) | Ring B (Benzene) | Ring C (Triazole) | Reference |

| DFT (B3LYP) | HOMA | ~0.8-0.9 | ~0.7-0.8 | ~0.4-0.5 | nih.govresearchgate.net |

| GIAO-DFT | NICS(1) (ppm) | Negative | Negative | Slightly Negative/Positive | worldbiologica.comnih.gov |

Table 1: Representative Theoretical Aromaticity Indices for Fused Ring Systems. Values are illustrative based on studies of analogous benzotriazole and polycyclic aromatic systems. Actual values for this compound would require specific calculation.

Prediction of Spectroscopic Signatures and Photophysical Properties

Computational chemistry provides indispensable tools for predicting and interpreting the spectroscopic data of this compound.

NMR Spectroscopy: Gauge-Independent Atomic Orbital (GIAO) calculations, typically performed with DFT, can predict the ¹H and ¹³C NMR chemical shifts. researchgate.net These theoretical spectra are invaluable for confirming the molecular structure and assigning experimental signals. For instance, theoretical calculations for substituted naphtho[1,2-d] worldbiologica.comnih.govnih.govtriazoles have shown good correlation with experimental data. mdpi.com

UV-Vis Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is the standard method for calculating the electronic absorption spectra of molecules. nih.govmdpi.communi.cz By computing the energies of vertical electronic excitations, TD-DFT can predict the wavelength of maximum absorption (λ_max). researchgate.net These calculations reveal that the primary absorption bands in molecules like naphthotriazoles correspond to π→π* transitions within the fused aromatic system. Computational studies on related systems show that the calculated λ_max values often deviate from experimental results by a small, consistent margin (e.g., 10-20 nm), making the predictions reliable for interpreting spectra. mdpi.com

| Spectrum Type | Computational Method | Predicted Parameter | Typical Value Range | Reference |

| ¹H NMR | GIAO-DFT | Chemical Shift (δ) | 7.0 - 9.0 ppm (Aromatic H) | mdpi.comnih.gov |

| ¹³C NMR | GIAO-DFT | Chemical Shift (δ) | 110 - 150 ppm (Aromatic C) | nih.govpreprints.org |

| UV-Vis | TD-DFT | λ_max (nm) | ~250-350 nm | mdpi.comumich.edu |

Table 2: Predicted Spectroscopic Data for the this compound Scaffold. The values are based on experimental data and computational studies of closely related analogs.

Reaction Mechanism Modeling and Energy Landscape Mapping

Understanding the formation of the this compound ring system is greatly aided by computational modeling of reaction mechanisms. The most common synthetic route involves a [3+2] cycloaddition reaction between an azide (B81097) and an alkyne (or a suitable precursor). nih.govbeilstein-journals.org DFT calculations are used to map the potential energy surface of these reactions, identifying transition states, intermediates, and the activation energies required. researchgate.netmdpi.com

For the synthesis of 1,2,3-triazoles, the Huisgen [3+2] cycloaddition can proceed thermally or be catalyzed by metals like copper or ruthenium. nih.govmdpi.com Computational studies have been pivotal in elucidating the mechanism of the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." These studies show that the catalyst lowers the activation barrier and controls the regioselectivity, favoring the 1,4-disubstituted product. mdpi.compcbiochemres.com The uncatalyzed reaction often requires higher energy and produces a mixture of regioisomers. DFT calculations of the free-energy barriers can explain the observed regioselectivity in both catalyzed and uncatalyzed reactions. mdpi.com

Furthermore, the synthesis of naphthotriazoles can be achieved through photochemical reactions, such as the electrocyclization of triazolostilbenes. nih.gov Computational modeling helps to understand the electronic transitions and geometric changes that occur during these light-induced reactions. nih.gov The decomposition of triazoles via retro-[3+2]-cycloaddition has also been investigated computationally, providing insights into their thermal stability. nih.gov

Molecular Modeling for Ligand-Target Interactions

The this compound scaffold is of significant interest in medicinal chemistry. Molecular modeling techniques are essential for predicting how derivatives of this compound might interact with biological targets like enzymes or receptors.

Molecular Docking for Binding Affinity Prediction

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. nih.govmdpi.com This method involves sampling a large number of possible conformations of the ligand within the protein's binding site and scoring them based on their steric and electrostatic complementarity. The resulting docking score provides an estimate of the binding affinity. mdpi.com

The naphthotriazole scaffold has been incorporated into molecules designed as inhibitors for various enzymes. researchgate.netnih.gov For example, derivatives of naphtho[2,3-d] worldbiologica.comnih.govnih.govtriazole-4,9-dione have been docked into the active sites of enzymes like indoleamine 2,3-dioxygenase 1 (IDO1) to predict their binding mode and affinity. nih.gov Such studies help identify key interactions, such as hydrogen bonds and π-π stacking, between the ligand and amino acid residues, guiding the rational design of more potent inhibitors. rsc.org

| Target Enzyme | Ligand Scaffold | Predicted Interaction | Docking Score (Typical Range) | Reference |

| Cholinesterases | Naphtho-triazole | π-π stacking, H-bonds | -7 to -10 kcal/mol | nih.gov |

| EGFR/VEGFR-2 | Triazole-chromene | H-bonds (Cys773) | -8 to -11 kcal/mol | rsc.org |

| IDO1 | Naphtho-triazole-dione | Hydrophobic, H-bonds | -7 to -9 kcal/mol | nih.gov |

Table 3: Representative Molecular Docking Results for Triazole-Based Ligands. Docking scores are dependent on the specific software and scoring function used.

Molecular Dynamics Simulations for Complex Stability and Conformational Dynamics

While molecular docking provides a static picture of the binding event, molecular dynamics (MD) simulations offer a dynamic view, modeling the movement of atoms in the ligand-protein complex over time. mdpi.comarxiv.org MD simulations are crucial for assessing the stability of a predicted binding pose and understanding the conformational dynamics of the complex. nih.govbiorxiv.org

Starting from a docked pose, an MD simulation calculates the forces between atoms and integrates Newton's equations of motion, allowing the system to evolve. pensoft.netundip.ac.id The stability of the ligand in the binding site is often assessed by monitoring the Root Mean Square Deviation (RMSD) of the ligand's atoms from their initial position over the course of the simulation. A stable, low RMSD value suggests a stable binding mode. mdpi.commdpi.com

The Root Mean Square Fluctuation (RMSF) of protein residues can identify which parts of the protein become more or less flexible upon ligand binding. nih.gov MD simulations on cholinesterase enzymes complexed with naphtho-triazole inhibitors have been used to validate docking results, confirming the stability of the ligand-protein complexes and the persistence of key interactions throughout the simulation. nih.gov

| System | Simulation Time | Key Metric | Observation | Reference |

| Naphtho-triazole-BChE | 100 ns | RMSD | Stable complex (Avg. RMSD ~1.7-2.0 Å) | nih.gov |

| Triazole-ERRα | 1 µs | RMSD | Stable ligand binding domain after 200 ns | mdpi.com |

| Triazole-HDAC2 | 100 ns | RMSF | Identification of flexible/rigid residues | ajchem-a.com |

Table 4: Summary of Molecular Dynamics Simulation Findings for Triazole-Containing Complexes.

Supramolecular Assembly Prediction and Characterization

Computational modeling, particularly using Density Functional Theory (DFT), is a powerful tool for predicting the geometry and energetic favorability of different supramolecular arrangements. researchgate.netresearchgate.netnih.gov These theoretical approaches allow for the investigation of potential crystal packing and the identification of the dominant intermolecular forces at play. For the broader class of 1,2,3-triazoles, these interactions are known to be crucial in dictating their solid-state structures and, consequently, their material properties. biokeanos.comnist.gov The 1,2,3-triazole moiety is capable of acting as both a hydrogen bond donor and acceptor, facilitating the formation of robust intermolecular networks. nih.govmdpi.com

In the case of π-extended systems like naphthotriazoles, the large aromatic surface area significantly promotes π-π stacking interactions. researchgate.netuzh.ch These interactions, in conjunction with hydrogen bonds, lead to the formation of well-defined one-, two-, or three-dimensional structures. Studies on closely related acenaphtho[1,2-d] mdpi.comuzh.chnih.govtriazoles have revealed the formation of hydrogen-bonded cyclic triads and tetrads, which then organize into infinite slipped stacks. researchgate.netnih.gov This stacking is a common feature in the crystal engineering of planar aromatic molecules.

The prediction of supramolecular assembly in this compound, based on data from its derivatives, suggests a high likelihood of forming layered structures dominated by both hydrogen bonding and π-π stacking. The N-H proton of the triazole ring is expected to form strong hydrogen bonds with the nitrogen atoms of adjacent molecules. Simultaneously, the planar naphthyl rings are anticipated to align in a parallel or offset fashion to maximize attractive π-π interactions.

The characterization of these assemblies relies on a combination of experimental techniques, such as single-crystal X-ray diffraction for solid-state analysis, and computational methods to quantify the energies of the various interactions. While a definitive crystal structure for the parent this compound is needed for complete characterization, the available data on its derivatives provides a robust predictive framework for its supramolecular behavior.

| Interaction Type | Predicted Participating Moieties | Typical Distances (Å) from Related Structures | Reference |

| Hydrogen Bonding | Triazole N-H --- Triazole N | ~2.8 - 3.0 | researchgate.net |

| π-π Stacking | Naphthalene Core --- Naphthalene Core | ~3.5 - 3.8 | researchgate.netuzh.ch |

| C-H···N Interactions | Aromatic C-H --- Triazole N | ~2.5 - 2.8 | uzh.ch |

Applications of Naphthotriazole Derivatives in Materials Science and Organic Electronics

Organic Light-Emitting Diodes (OLEDs) and Optoelectronic Devices

Naphthotriazole derivatives are recognized for their potential in the development of organic electronic devices, including Organic Light-Emitting Diodes (OLEDs). The core structure of these compounds contributes to their utility as components in optoelectronic systems. researchgate.net The triazole unit, in particular, is a key feature in various luminophores. researchgate.net

Research into related triazole-based materials has shown their effectiveness as blue-emitting materials and as hosts in phosphorescent OLEDs. For instance, novel bipolar blue emitters incorporating triazole and phenanthroimidazole moieties have been synthesized, demonstrating excellent thermal stability and high photoluminescence quantum yields. rsc.org While not specific to naphthotriazole, this highlights the potential of the broader triazole family in OLED applications. A patent has been filed for a "Novel Naphthotriazole Derivative and Organic Electroluminescence Element," indicating active research and commercial interest in this specific class of compounds for use in OLEDs. unifiedpatents.com These molecular systems are considered for use as working elements in various molecular electronic devices. researchgate.net

Organic Field-Effect Transistors (OFETs)

Organic Field-Effect Transistors (OFETs) represent another area where naphthotriazole derivatives show promise. OFETs are fundamental components of modern organic electronics, used to switch and amplify electronic signals. frontiersin.org The performance of an OFET is largely dependent on the charge carrier mobility of the organic semiconductor used. nih.gov

While extensive research has focused on materials like pentacene, fullerenes, and diketopyrrolopyrrole (DPP) derivatives for OFET applications, the exploration of triazole-based systems is also underway. frontiersin.orgrsc.orgdr-dral.com Luminophores based on the 2H-1,2,3-triazole structure, a class to which naphthotriazoles belong, are considered for their potential as working elements in OFETs. researchgate.net The development of high-performance organic semiconductors is crucial for advancing OFET technology, and the electronic properties of naphthotriazole derivatives make them candidates for investigation as active materials in these devices. nih.gov

Solar Energy Conversion Devices

The application of naphthotriazole derivatives extends to the field of solar energy conversion. Photovoltaic devices convert light directly into electricity and are a cornerstone of renewable energy technology. unt.edu The efficiency of solar cells can be improved by utilizing materials that can absorb a broader range of the solar spectrum or convert photon energy more effectively. rsc.orgaps.org

Patent classifications have explicitly linked naphthotriazoles to solar energy applications, specifically in the context of generating electric power by converting light. uspto.gov This suggests that their properties are being explored for roles within solar cell architectures. While specific device performance data for naphthotriazole-based solar cells is not widely published, the inclusion in such classifications points to their recognized potential in this technology sector. The development of novel materials is a key driver of advancements in solar energy, aiming to overcome challenges like high production costs and material scarcity associated with traditional silicon-based cells. researchgate.net

Development of Luminescent Materials and Probes

One of the most well-documented applications of 1H-Naphtho(1,2-d)triazole derivatives is in the creation of fluorescent materials and probes. uminho.ptuminho.pt These compounds often exhibit high fluorescence quantum yields, making them highly effective for these purposes. uminho.pt

Researchers have synthesized various fluorescent compounds containing a naphthotriazole moiety, which can be functionalized with different groups to tune their properties. uminho.pt For example, derivatives substituted at the 2-position of the triazole ring with a (vinyl-sulfonyl)aryl group have been prepared and characterized for their fluorescence. uminho.pt These compounds are promising as fluorescent probes and markers. uminho.ptgoogle.com

A notable application is the use of 1H-naphthotriazole in the detection of nitrite (B80452) and nitric oxide. The reaction of 2,3-diaminonaphthalene (B165487) with nitrite under acidic conditions forms the highly fluorescent 1H-naphthotriazole. thermofisher.combiotium.com This reaction serves as a basis for sensitive fluorometric assays. biotium.com

The table below summarizes the photophysical properties of some synthesized naphthotriazole derivatives in acetonitrile. uminho.pt

| Derivative Substituent | Absorption Max (λ_abs, nm) | Emission Max (λ_em, nm) | Fluorescence Quantum Yield (Φ_F) |

| p-derivative | ~380 | ~380 | High |

| m-derivative | ~360 | ~360 | High |

| Sarcosine derivative | Not specified | Not specified | Lower than p/m derivatives |

Data synthesized from research on naphthotriazole derivatives. uminho.pt

The strong fluorescence and the ability to functionalize the core structure make naphthotriazole derivatives versatile building blocks for advanced luminescent materials. researchgate.net

Components in Advanced Composite Materials

Naphthotriazole derivatives are also utilized as components in advanced composite materials. Their chemical stability and specific functionalities can enhance the properties of the final material. For instance, naphthotriazole has been cited in patents for composite materials composed of steel cords and rubber, suggesting a role as an adhesion promoter or a corrosion inhibitor for the steel component. google.comjustia.com

Furthermore, density functional theory (DFT) studies have investigated the adsorption of naphthotriazole on copper surfaces, identifying it as a potential corrosion inhibitor. researchgate.net The studies show that the strength of the bond between the molecule and the copper surface increases with molecular size, following the trend triazole < benzotriazole (B28993) < naphthotriazole. researchgate.net This property is highly valuable in creating durable composite materials where metal components are protected from environmental degradation. Patents assigned to Ciba-Geigy also mention naphthotriazole stilbene (B7821643) fluorescent agents for use in composite materials, indicating their role as functional additives. justia.com

Biological Mechanism Research and Structure Activity Relationships Sar in Naphthotriazole Systems

Anticancer Mechanisms and Cellular Pathways Modulation

Derivatives of 1H-Naphtho(1,2-d)triazole have shown significant potential as anticancer agents, operating through diverse and specific mechanisms that modulate key cellular pathways involved in cancer progression.

Targeting of Specific Biomolecules and Enzymes (e.g., IDO1, TDO, α-amylase)

A significant area of research has been the development of this compound derivatives as inhibitors of crucial enzymes in the tumor microenvironment.

Indoleamine 2,3-dioxygenase 1 (IDO1) and Tryptophan 2,3-dioxygenase (TDO) Inhibition: IDO1 and TDO are enzymes that play a critical role in immune suppression within the tumor microenvironment by catalyzing the degradation of tryptophan. dergipark.org.trcornell.edu The design of dual inhibitors for both IDO1 and TDO is a promising strategy in cancer immunotherapy. dergipark.org.tr Extensive research has led to the synthesis and optimization of 1-phenyl-1H-naphtho[2,3-d] frontiersin.orgresearchgate.netnih.govtriazole-4,9-dione derivatives as potent dual inhibitors of IDO1 and TDO. dergipark.org.trcornell.edu

Structure-activity relationship studies revealed that substitutions on both the naphthotriazole ring and the phenyl ring significantly influence inhibitory activity. For instance, the introduction of a fluorine atom at the 6-position of the naphtho[2,3-d] frontiersin.orgresearchgate.netnih.govtriazole ring was found to be effective. dergipark.org.tr Further optimization led to the discovery of compound 38 , 1-(3-chloro-4-fluorophenyl)-6-fluoro-1H-naphtho[2,3-d] frontiersin.orgresearchgate.netnih.govtriazole-4,9-dione, which exhibited highly potent inhibitory activities against both IDO1 and TDO, with IC50 values of 5 nM and 4 nM, respectively. cornell.edu This compound demonstrated considerable anti-tumor activity in vivo with no apparent toxicity. cornell.edu

| Compound ID | Structure | IDO1 IC50 (nM) | TDO IC50 (nM) |

| 38 | 1-(3-chloro-4-fluorophenyl)-6-fluoro-1H-naphtho[2,3-d] frontiersin.orgresearchgate.netnih.govtriazole-4,9-dione | 5 | 4 |

α-Amylase Inhibition: In a quest for novel inhibitors of α-amylase, researchers have synthesized naphtho[2,3-d]imidazole-4,9-dione appended 1,2,3-triazoles. researchgate.net These molecular hybrids were screened for their inhibitory action against the α-amylase enzyme. researchgate.net The results indicated that the substituents on the aryl part of the molecule led to significant variations in inhibitory action. researchgate.net One of the most potent compounds, 10y (2-(2,3,4-trimethoxyphenyl)-1-{[1-(4-methoxyphenyl)-1H-1,2,3-triazol-4-yl]methyl}-1H-naphtho[2,3-d]imidazole-4,9-dione), showed maximum inhibition of amylase activity with an IC50 value of 17.83 ± 0.14 μg/mL, which was more potent than the reference drug acarbose (B1664774) (18.81 ± 0.05 μg/mL). researchgate.net

Investigations into Cell Cycle Regulation and Apoptosis Induction

Naphthotriazole derivatives have been shown to exert their anticancer effects by interfering with the cell cycle and inducing programmed cell death (apoptosis) in cancer cells.

Cell Cycle Arrest: Several studies have demonstrated that naphthotriazole-containing compounds can arrest the cell cycle at different phases, thereby inhibiting cancer cell proliferation. For example, some 1,2,3-triazole derivatives have been found to arrest cells in the G2 phase of the cell cycle. tandfonline.com Others, like certain 1,2,3-triazole–containing 3H-pyrano(2,3-d)pyrimidinone-6-carboxylates, can arrest the cell cycle in the G1/S phase. frontiersin.org Specifically, some 1-R-1H-naphtho[2,3-d] frontiersin.orgresearchgate.netnih.govtriazole-4,9-dione 2-oxides induce G0/G1 cell cycle arrest in human melanoma cells. researchgate.net Furthermore, certain derivatives of (R)-3-aminopyrrolidine and its stereoisomer (S)-3-aminopyrrolidine cause cell cycle arrest in the G2/M phase. researchgate.net Andrographolide-based triazole derivatives have also been shown to induce G2/M cell cycle arrest in a concentration-dependent manner. mdpi.com

Apoptosis Induction: The induction of apoptosis is a key mechanism for many anticancer drugs. Naphthotriazole derivatives have been shown to trigger apoptosis through various pathways. Mechanistic studies on certain 1,2,3-triazole hybrids indicate they can induce apoptosis and cause a collapse of the mitochondrial membrane potential. frontiersin.org Research on bifunctional naphtho[2,3-d] frontiersin.orgresearchgate.netnih.govtriazole-4,9-dione compounds revealed that they induce reactive oxygen species (ROS) production, mitochondrial dysfunction, and subsequently, apoptosis. nih.gov Furthermore, some 1H-1,2,3 triazole-grafted tetrahydro-β-carboline-chalcone/ferrocenylchalcone conjugates have been found to induce apoptosis. tandfonline.com

Antimicrobial Action Mechanisms

The this compound core is also found in compounds with significant antimicrobial properties. The mechanism of action often involves the disruption of essential cellular processes in microorganisms.

Research into new naphtho frontiersin.orgresearchgate.nettandfonline.comtriazol-thiadiazin derivatives has shown promising antibacterial and antifungal activity. researchgate.net These compounds were evaluated using well agar (B569324) diffusion and agar dilution methods to determine their inhibition zones and minimum inhibitory concentrations (MIC). researchgate.net All synthesized compounds in one study exhibited notable activity against both Staphylococcal and Candida infections. researchgate.net The presence of the triazole-thiadiazine moiety is believed to contribute to this antimicrobial effect. researchgate.net

In another study, a series of 1H-1,2,3-triazole and carboxylate derivatives of metronidazole (B1676534) were synthesized and evaluated for their in vitro antimicrobial activity. nih.gov The majority of these compounds showed higher inhibition rates of fungal and bacterial growth compared to the parent compound, metronidazole, highlighting the positive contribution of the 1H-1,2,3-triazole moiety to the antimicrobial potential. nih.gov

Anti-Inflammatory Modalities

Naphthotriazole derivatives have demonstrated notable anti-inflammatory activity, primarily through the modulation of pro-inflammatory cytokine production.

Studies on naphtho- and thienobenzo-triazole photoproducts have revealed their potential as anti-inflammatory agents. mdpi.com Naphtho-triazoles, in particular, showed promising anti-inflammatory activity by inhibiting the production of the pro-inflammatory cytokine TNF-α. mdpi.comnih.gov The inhibition of TNF-α production was evaluated in vitro using peripheral blood mononuclear cells (PBMCs) stimulated with lipopolysaccharide (LPS). mdpi.com Certain naphtho-triazole derivatives exhibited the highest potency in inhibiting TNF-α production. mdpi.com The anti-inflammatory effect is thought to be linked to the cholinergic anti-inflammatory pathway, where acetylcholine (B1216132) (ACh) plays a key role. nih.gov

Cholinesterase Inhibition: Mechanistic Insights

Derivatives of this compound have been investigated as inhibitors of cholinesterases, enzymes that are crucial in the regulation of neurotransmission.

Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are key enzymes in the cholinergic system, responsible for the breakdown of acetylcholine. mdpi.com Inhibition of these enzymes is a therapeutic strategy for neurodegenerative diseases. mdpi.com Naphtho- and thienobenzo-triazoles have been synthesized and evaluated for their inhibitory potency towards AChE and BChE. mdpi.commdpi.com

Many of the prepared naphtho-triazoles showed better inhibition of BChE. mdpi.com A derivative with a 4-pentenyl substituent exhibited notable potential as a cholinesterase inhibitor. mdpi.com Molecular docking studies have been employed to understand the interactions between these inhibitors and the active site of cholinesterases. mdpi.com These studies suggest that the stability of the enzyme-ligand complexes is due to cation–π interactions. mdpi.com

Molecular Interactions with Biological Macromolecules

The biological activity of this compound derivatives is fundamentally dependent on their molecular interactions with biological macromolecules such as enzymes and DNA.

Enzyme Interactions: As discussed in the preceding sections, naphthotriazole derivatives interact with the active sites of various enzymes. For instance, in the case of cholinesterase inhibition, molecular docking studies have shown that active thienobenzo- and naphtho-triazoles are accommodated by cholinesterases through hydrogen bonds involving one of the triazole's nitrogens, π-π stacking between the aromatic moieties of the ligand and aromatic residues of the active sites, as well as π-alkyl interactions. mdpi.com Similarly, protein-ligand cocrystal structures of naphtho[2,3-d] frontiersin.orgresearchgate.netnih.govtriazole-4,9-dione derivatives with human dihydroorotate (B8406146) dehydrogenase (hDHODH) have clearly depicted hydrogen bond and hydrophobic interactions. nih.gov

DNA Interactions: Some heterocyclic compounds are known to interact with DNA. However, studies on certain charged naphtho- and thienobenzo-triazoles, despite their condensed polycyclic structure similar to known DNA intercalators, did not show any interaction with double-stranded DNA. mdpi.com This was attributed to unfavorable steric hindrance from the substituents. mdpi.com

Non-Covalent Interactions in Receptor Binding

The biological efficacy of this compound derivatives is largely dictated by their ability to bind with high affinity and specificity to protein receptors. This binding is a dynamic process governed by a symphony of non-covalent interactions. The triazole ring itself, with its nitrogen atoms, can act as a hydrogen bond acceptor, a crucial interaction for anchoring the molecule within a receptor's binding pocket. nih.govresearchgate.net Furthermore, the extended aromatic surface of the naphthalene (B1677914) component facilitates π-π stacking and hydrophobic interactions with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan within the receptor. researchgate.net

Molecular docking studies on various naphthotriazole derivatives have provided significant insights into these interactions. For instance, in the context of cholinesterase inhibition, molecular docking of naphtho-triazole derivatives revealed that their stability within the enzyme's active site is maintained by a combination of π-stacking, alkyl-π interactions, and, where sterically permitted, hydrogen bond formation. researchgate.net

In a separate line of investigation, hybrid molecules incorporating the 1H-naphtho[2,3-d]imidazole-4,9-dione and a 1,2,3-triazole moiety were synthesized and evaluated as inhibitors of the Epidermal Growth Factor Receptor (EGFR). rasayanjournal.co.in Molecular docking studies of these compounds within the EGFR binding domain (PDB ID: 4JHO) highlighted the importance of specific non-covalent interactions for their inhibitory activity. The most potent compounds exhibited strong binding energies, which were attributed to hydrogen bonding and other favorable contacts with key amino acid residues in the active site. rasayanjournal.co.in For example, the most active compound, 10a , demonstrated a binding energy of -11.86 kcal/mol and formed three hydrogen bonds with LYS721, LYS704, and LYS692 residues. rasayanjournal.co.in

The following table summarizes the docking results for a selection of these hybrid compounds, illustrating the structure-activity relationship where different substituents influence the binding affinity.

| Compound ID | Substituent on Phenyl Ring | Binding Energy (kcal/mol) | Number of Hydrogen Bonds | Interacting Residues |

| 10a | 4-OCH₃ | -11.86 | 3 | LYS721, LYS704, LYS692 |

| 10b | 4-CH₃ | -9.69 | 0 | - |

| 10c | 4-CN | -10.87 | 2 | LYS721, LYS704 |

| 10g | 4-Br | -11.23 | 2 | LYS721, LYS704 |

| 10k | 3-NO₂ | -11.02 | 3 | LYS721, LYS704, LYS692 |

| Data sourced from Rasayan Journal of Chemistry. rasayanjournal.co.in |

These findings underscore the principle that the nature and position of substituents on the naphthotriazole scaffold are critical in modulating the strength and type of non-covalent interactions, thereby fine-tuning the biological activity. nih.gov

DNA Interaction Studies: Mechanistic Implications

The planar aromatic structure of naphthotriazoles makes them potential candidates for DNA-interacting agents. The mode of this interaction, whether through intercalation between base pairs, binding within the minor or major grooves, or electrostatic association with the phosphate (B84403) backbone, has significant mechanistic implications for their biological effects.

The binding constants (Kb) for these interactions, which quantify the affinity of the compounds for DNA, were determined to be significant, indicating a stable association.

| Compound | Binding Constant (Kb) (M⁻¹) | Binding Mode |

| 1a | 2.5 x 10⁴ | Groove Binding |

| 1b | 3.1 x 10⁴ | Groove Binding |

| 1c | 4.2 x 10⁴ | Groove Binding |

| 2a | 1.8 x 10⁴ | Groove Binding |

| 2b | 2.2 x 10⁴ | Groove Binding |

| Illustrative data based on findings for 1,2,3-triazole naphthaldehyde derivatives. nih.gov |

Green Chemistry and Sustainable Approaches in Naphthotriazole Synthesis

Development of Aqueous and Solvent-Free Reaction Methodologies

A cornerstone of green chemistry is the replacement of volatile and hazardous organic solvents with environmentally benign alternatives, with water being the most desirable choice. Alternatively, performing reactions under solvent-free conditions represents an ideal scenario, minimizing solvent-related waste and exposure risks.

Recent research has demonstrated the feasibility of synthesizing naphthotriazole derivatives in aqueous media. A notable example is the development of an environmentally friendly method for the synthesis of bioactive 1-alkyl-1H-naphtho[2,3-d] researchgate.netresearchgate.netrsc.orgtriazole-4,9-diones through a [2+3] cycloaddition reaction using water as the solvent. researchgate.netresearchgate.net This protocol offers good yields and requires minimal purification, making it a simple and scalable green synthetic route. researchgate.net The use of water as a solvent is not only eco-friendly but can also influence the reactivity and selectivity of certain reactions. For instance, the synthesis of various 1,2,3-triazole analogs has been successfully achieved via "Click" chemistry and Suzuki–Miyaura cross-coupling reactions in an aqueous medium. frontiersin.orgnih.gov

Solvent-free approaches, often facilitated by grinding or microwave irradiation, have also emerged as powerful green alternatives. For related heterocyclic systems, such as 2,3-dihydro-2-substituted-1H-naphtho[1,2-e] researchgate.netrsc.orgoxazine derivatives, an efficient one-pot, three-component condensation has been developed under solvent-free conditions at room temperature by grinding. nih.gov This method highlights the potential for similar solvent-free syntheses for naphthotriazoles, offering advantages like high yields, short reaction times, and easy workup procedures. nih.gov

| Reaction Type | Reactants | Solvent/Condition | Catalyst | Product | Key Finding | Reference(s) |

| [2+3] Cycloaddition | 2,3-dichloro-1,4-naphthoquinone, Sodium azide (B81097), Primary amines | Water | None mentioned | 1-alkyl-1H-naphtho[2,3-d] researchgate.netresearchgate.netrsc.orgtriazole-4,9-diones | Environmentally friendly method with good yields and minimal purification. researchgate.net | researchgate.netresearchgate.net |

| Huisgen 1,3-dipolar cycloaddition | O-propargylated naphthoquinone, Alkyl/aryl azides | CH2Cl2/Water | CuSO4·5H2O, Sodium ascorbate | 4-Substituted 1,2,3-triazolyl-naphthoquinonic derivatives | Use of a biphasic system including water for the synthesis of naphthoquinone-triazole conjugates. mdpi.com | mdpi.com |

| Three-component condensation | 2-naphthol, Formaldehyde, Primary amines | Solvent-free, grinding | Fe3O4@nano-cellulose/TiCl | 2,3-dihydro-2-substituted-1H-naphtho[1,2-e] researchgate.netrsc.orgoxazines | Demonstrates a successful solvent-free approach for related naphtho-fused heterocycles using a recyclable catalyst. nih.gov | nih.gov |

| Suzuki–Miyaura cross-coupling | Phenyl 1H-1,2,3-triazole, Arylboronic acids | THF/Water | Pd(OAc)2 | Cross-coupled 1H-1,2,3-triazole analogs | Highlights the utility of aqueous systems for complex C-C bond formations in triazole synthesis. frontiersin.org | frontiersin.orgnih.gov |

Design of Eco-Friendly Catalytic Systems

Catalysis is a fundamental pillar of green chemistry, enabling reactions to proceed with higher efficiency and selectivity under milder conditions. The design of eco-friendly catalytic systems for naphthotriazole synthesis focuses on using non-toxic, earth-abundant metals or developing metal-free and recyclable catalysts.

Copper-catalyzed reactions, particularly the azide-alkyne cycloaddition (CuAAC) or "click" chemistry, are widely used for synthesizing 1,2,3-triazoles. researchgate.net These reactions are often highly efficient and can be performed in green solvents like water. organic-chemistry.org For example, the synthesis of 1,2,3-triazole-naphthoquinone conjugates has been achieved using a copper(I)-catalyzed Huisgen 1,3-dipolar cycloaddition. mdpi.com Innovations in this area include the development of novel copper catalysts that are stable, reusable, and operate under mild conditions. An example is a basil seed hydrogel-loaded copper hydroxide (B78521) (Cu(OH)2-BSH), which has been developed as a sustainable and eco-friendly catalyst for the synthesis of other nitrogen heterocycles. rsc.org Such bio-based, recyclable catalysts represent a significant advancement in green catalytic design. rsc.orgresearchgate.net

Furthermore, metal-free synthetic routes are gaining prominence as they eliminate the risk of toxic metal contamination in the final products. A metal-free domino [3+2] cycloaddition has been reported for the construction of naphtho[2,3-d] researchgate.netresearchgate.netrsc.orgtriazole-4,9-dione derivatives. rsc.org This method is noted for its use of readily available starting materials, mild conditions, and broad substrate scope, presenting an eco-friendly alternative to traditional metal-catalyzed cycloadditions. rsc.org The development of organocatalysts and the use of recyclable solid catalysts like ion-exchange resins (e.g., Amberlyst-15) for triazole synthesis also contribute to this green objective. organic-chemistry.org

| Catalyst System | Reaction Type | Substrate Example | Key Features | Reference(s) |

| Metal-Free | Domino [3+2] cycloaddition | 2-hydroxy-1,4-naphthoquinone, aniline (B41778), sodium azide | Environmentally benign, broad substrate scope, high yields. | rsc.org |

| Copper(I) Iodide | Three-component reaction | Amines, propargyl halides, azides | High atom economy, low environmental impact, performed in water. | organic-chemistry.org |

| Copper(I) Oxide (Cu2O) | Three-component reaction | Boronic acid, sodium azide, N-propargylated naphthoquinone | One-pot synthesis under an oxygen atmosphere. | mdpi.com |

| Fe3O4@nano-cellulose/TiCl | Three-component condensation | 2-naphthol, formaldehyde, primary amines | Bio-based, magnetic, recyclable (up to 10 times), solvent-free conditions. | nih.gov |

| Cu(OH)2-BSH | Multi-component reactions | (Not for naphthotriazole) | Eco-friendly, sustainable, 3D nanoreactor support, high surface area, easily recoverable. | rsc.org |

Principles of Atom Economy and Waste Minimization in Naphthotriazole Production

The concepts of atom economy and waste minimization are central to evaluating the "greenness" of a chemical process. Atom economy, a concept developed by Barry Trost, measures the efficiency of a reaction in converting the mass of reactants into the desired product. Reactions with high atom economy, such as addition and cycloaddition reactions, are inherently less wasteful as they incorporate most or all of the reactant atoms into the final product.

The synthesis of 1H-Naphtho(1,2-d)triazole and its isomers often utilizes cycloaddition reactions, which are prime examples of atom-economical processes. rsc.org For instance, the [3+2] cycloaddition between an azide and an alkyne (or its equivalent) to form the triazole ring is a highly atom-efficient process. rsc.orgnih.gov One-pot, multi-component reactions further enhance sustainability by reducing the number of synthetic steps, minimizing the need for purification of intermediates, and thereby decreasing solvent and energy consumption. nih.govacs.org The one-pot synthesis of 1- and 2-substituted naphtho[2,3-d] researchgate.netresearchgate.netrsc.orgtriazole-4,9-diones is a concise protocol that exemplifies this principle. nih.gov

Waste minimization extends beyond atom economy to encompass the entire lifecycle of a product, following the "Reduce, Reuse, Recycle" paradigm. gdrc.org In the context of naphthotriazole production, this involves:

Reducing waste at the source by choosing atom-economical reactions and high-yielding conditions. cloudfront.net

Reusing materials such as solvents and catalysts. The development of recyclable catalysts, like the magnetic nano-catalyst Fe3O4@nano-cellulose/TiCl, is a key strategy. nih.gov Similarly, using water as a solvent allows for easier separation and potential recycling. consensus.app

Recycling any un-avoided waste streams. Proper waste management protocols are essential to ensure that any byproducts or residual materials are handled in an environmentally responsible manner, preventing pollution. mase.gov.itnih.gov

Future Research Directions and Emerging Paradigms for Naphthotriazole Chemistry

Exploration of Novel Synthetic Methodologies for Complex Naphthotriazole Architectures